
1-(3,5-Dimethylpiperidin-1-YL)octadecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethylpiperidin-1-YL)octadecan-1-one is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with two methyl groups at positions 3 and 5, and an octadecanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylpiperidin-1-YL)octadecan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Methyl Groups:
Attachment of the Octadecanone Chain: The final step involves the attachment of the octadecanone chain to the piperidine ring. This can be done through a nucleophilic substitution reaction where the piperidine nitrogen attacks an electrophilic carbonyl carbon of the octadecanone chain.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,5-Dimethylpiperidin-1-YL)octadecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(3,5-Dimethylpiperidin-1-YL)octadecan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dimethylpiperidin-1-YL)octadecan-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, potentially modulating their activity. The octadecanone chain may influence the compound’s lipophilicity, affecting its ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
1-(Piperidin-1-yl)octadecan-1-one: Lacks the methyl groups at positions 3 and 5, resulting in different chemical and biological properties.
1-(3,5-Dimethylpiperidin-1-yl)-3-imidazol-1-ylbutan-1-one: Contains an imidazole ring, leading to distinct reactivity and applications.
Uniqueness: 1-(3,5-Dimethylpiperidin-1-YL)octadecan-1-one is unique due to the presence of both the piperidine ring with methyl substitutions and the long octadecanone chain. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
189633-43-0 |
|---|---|
Formule moléculaire |
C25H49NO |
Poids moléculaire |
379.7 g/mol |
Nom IUPAC |
1-(3,5-dimethylpiperidin-1-yl)octadecan-1-one |
InChI |
InChI=1S/C25H49NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)26-21-23(2)20-24(3)22-26/h23-24H,4-22H2,1-3H3 |
Clé InChI |
GCIOUBUFTBAFPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)N1CC(CC(C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


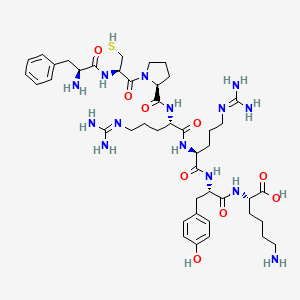


![2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)-](/img/structure/B12571896.png)
![Ethyl [(2-methylpropane-2-sulfonyl)imino]acetate](/img/structure/B12571901.png)
phosphane](/img/structure/B12571908.png)
![1,2,3-Trifluoro-6-[4-(4-propylcyclohexyl)phenyl]naphthalene](/img/structure/B12571910.png)
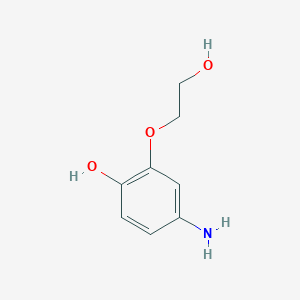
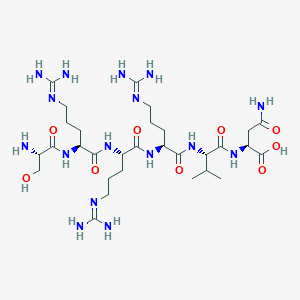
![3-[(Aminomethyl)amino]phenol](/img/structure/B12571931.png)
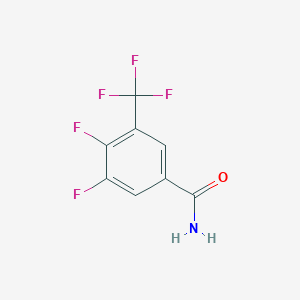
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl-](/img/structure/B12571951.png)
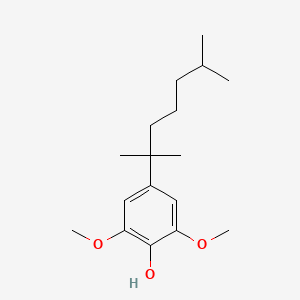
![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)
